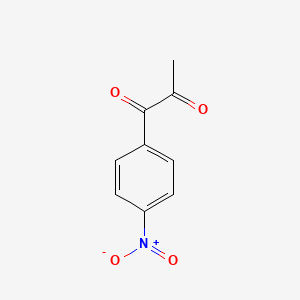

1-(4-Nitrophenyl)propane-1,2-dione

Description

Significance of Diketones in Organic Synthesis and Chemical Biology

Diketones are organic compounds characterized by the presence of two carbonyl (C=O) groups. Their importance in organic synthesis stems from their versatile reactivity. Specifically, 1,2-diketones, also known as α-diketones, are valuable intermediates in the formation of a wide array of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements. nih.gov The adjacent carbonyl groups in 1,2-diketones create a unique electronic environment that allows for a variety of chemical transformations, making them crucial building blocks for complex molecular architectures.

In the realm of chemical biology, diketone-containing molecules are investigated for their potential biological activities. These compounds can interact with biological macromolecules, and their derivatives are sometimes explored as potential therapeutic agents. The reactivity of the diketone functionality can be harnessed to design molecules that target specific biological pathways.

Overview of the Nitrophenyl Moiety in Chemical Structures

The nitrophenyl group consists of a nitro group (-NO2) attached to a phenyl ring (a six-carbon aromatic ring). The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical properties of the entire molecule. This electron-withdrawing nature can activate the phenyl ring for certain types of reactions and can influence the reactivity of other functional groups present in the molecule.

In medicinal chemistry, the nitrophenyl moiety is a common feature in various pharmacologically active compounds. Its inclusion can impact a molecule's biological activity, and in some cases, it is a key component of the pharmacophore—the part of a molecule responsible for its biological or pharmacological action. For instance, the reduction of the nitro group to an amino group (-NH2) is a common metabolic pathway, which can lead to changes in the biological profile of a drug.

Research Landscape for 1-(4-Nitrophenyl)propane-1,2-dione

The specific compound, this compound, combines the reactive potential of both a 1,2-diketone and a nitrophenyl group. While extensive research on this particular molecule is not widely documented in publicly available literature, its structural motifs suggest its potential as an intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds.

The primary information available for this compound is its basic chemical and physical properties, which are cataloged in chemical databases. These properties provide a foundation for any future research endeavors. For example, understanding its molecular weight, formula, and predicted properties is the first step in designing synthetic routes or biological assays.

Detailed experimental studies on the synthesis, reactivity, and potential applications of this compound are limited. However, based on the known reactivity of its constituent functional groups, it can be postulated that this compound could serve as a valuable scaffold in the development of novel chemical entities. Further research would be necessary to fully elucidate its chemical behavior and explore its potential uses in various fields of chemical science.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(=O)C(=O)C1=CC=C(C=C1)N+[O-] |

| InChI | InChI=1S/C9H7NO4/c1-6(11)9(12)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3 |

| InChIKey | WCQBWJSIZYUMDJ-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Properties

IUPAC Name |

1-(4-nitrophenyl)propane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-6(11)9(12)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQBWJSIZYUMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977177 | |

| Record name | 1-(4-Nitrophenyl)propane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6159-25-7 | |

| Record name | 1-(4-Nitrophenyl)-1,2-propanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6159-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Nitrophenyl)propane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Nitrophenyl)propane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Nitrophenyl)-1,2-propanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKU5UFK9DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 1 4 Nitrophenyl Propane 1,2 Dione

Reactions Involving the 1,2-Diketone Functionality

The adjacent carbonyl groups in the 1,2-diketone structure confer unique reactivity, making it a target for various oxidative, reductive, and nucleophilic reactions.

Oxidation Reactions and Product Characterization

The oxidation of α-diketones, such as 1-(4-nitrophenyl)propane-1,2-dione, typically proceeds via oxidative cleavage of the carbon-carbon bond between the two carbonyl groups. This reaction can be effected by various oxidizing agents, with alkaline hydrogen peroxide being a common reagent for this transformation. acs.org The mechanism involves the nucleophilic attack of the hydroperoxide anion on one of the carbonyl carbons, followed by a rearrangement that leads to the cleavage of the C-C bond.

For this compound, this oxidative cleavage is expected to yield two carboxylic acid fragments. The reaction breaks the bond between the C1 and C2 carbons of the propane (B168953) chain, resulting in the formation of 4-nitrobenzoic acid and acetic acid.

Table 1: Expected Products of Oxidative Cleavage

| Starting Material | Reagent | Expected Products |

|---|

This reaction pathway underscores a fundamental reactivity pattern for 1,2-diketones, where the bond connecting the carbonyls is susceptible to scission under oxidative conditions.

Reduction Reactions to Propane-1,2-diols and Related Alcohols

The dicarbonyl functionality of this compound can be selectively reduced to the corresponding diol, 1-(4-nitrophenyl)propane-1,2-diol, while leaving the nitro group intact. This chemoselectivity is achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is particularly effective for this purpose, as it readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like aromatic nitro groups under standard conditions. masterorganicchemistry.comchemguide.co.ukumn.edu

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbons. chemguide.co.uk This process occurs stepwise for both ketone groups, followed by protonation (usually from a protic solvent like methanol (B129727) or ethanol) to yield the diol. An experimental study on the closely related compound, 3-nitroacetophenone, demonstrated that NaBH₄ in an alcohol solvent effectively reduces the ketone to a secondary alcohol without affecting the nitro group. umn.edu

Table 2: Selective Reduction of the Diketone Functionality

| Substrate | Reagent | Solvent | Product | Key Observation |

|---|---|---|---|---|

| 3-Nitroacetophenone | NaBH₄ | Ethanol | 1-(3-Nitrophenyl)ethanol | Ketone reduced, nitro group intact. umn.edu |

Nucleophilic Addition and Condensation Reactions

A hallmark reaction of 1,2-diketones is their condensation with 1,2-diamines to form heterocyclic structures. The reaction of this compound with an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), is a classic and efficient method for synthesizing quinoxaline (B1680401) derivatives. sapub.orgnih.govchim.it

This transformation is a condensation reaction that proceeds via a two-step mechanism. First, one amino group of the diamine undergoes nucleophilic addition to one of the carbonyl carbons, forming a hemiaminal intermediate which then dehydrates to an imine. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl carbon, and a final dehydration step yields the stable aromatic quinoxaline ring. The resulting product from the reaction with o-phenylenediamine would be 2-methyl-3-(4-nitrophenyl)quinoxaline.

Various catalysts can be employed to facilitate this reaction under mild conditions, often at room temperature, including organic catalysts like phenol (B47542) or heterogeneous catalysts such as heteropolyoxometalates. sapub.orgnih.gov

Table 3: Quinoxaline Synthesis via Condensation

| Diketone | Diamine | Catalyst Example | Product |

|---|

Transformations of the 4-Nitrophenyl Group

The nitroaromatic moiety presents another key site for chemical transformation, primarily through reduction to the corresponding amine.

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the aromatic nitro group in the presence of the 1,2-diketone functionality is a significant synthetic challenge due to the potential for the reducing agent to also attack the carbonyl groups. However, several methods are available for the chemoselective reduction of nitroarenes bearing ketone groups. organic-chemistry.orgresearchgate.net

Catalytic hydrogenation is a common and effective method. Studies on the hydrogenation of 4-nitroacetophenone, a structural analogue, show that catalysts like rhodium on silica (B1680970) (Rh/silica) or palladium on carbon (Pd/C) can achieve high selectivity for the amino ketone, 4-aminoacetophenone, by carefully controlling reaction conditions. researchgate.netresearchgate.net Other reagents that have proven effective for the selective reduction of nitro groups in the presence of ketones include tin(II) chloride (SnCl₂) in hydrochloric acid and iron metal (Fe) in acetic acid. researchgate.net These methods are generally mild enough to leave the carbonyl groups untouched.

Applying these findings to this compound, it is expected that these reagents would selectively reduce the nitro group to yield 1-(4-aminophenyl)propane-1,2-dione.

Table 4: Reagents for Selective Nitro Group Reduction

| Reagent System | Key Advantage | Target Product |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Rh/silica) | High efficiency and selectivity under controlled conditions. organic-chemistry.orgresearchgate.net | 1-(4-Aminophenyl)propane-1,2-dione |

| Tin(II) Chloride (SnCl₂·2H₂O) | Works well in the presence of many other functional groups. researchgate.net | 1-(4-Aminophenyl)propane-1,2-dione |

Electroreduction Pathways and Intermediates

The electrochemical reduction of nitroaromatic compounds has been studied extensively and typically proceeds in a stepwise manner. uchile.cl The initial and most fundamental step in an aprotic medium is a reversible one-electron transfer to the nitro group. This process generates a stable nitro radical anion as a key intermediate.

The formation of this radical anion can be observed using techniques like cyclic voltammetry, which shows a reversible wave corresponding to the R-NO₂ / R-NO₂˙⁻ redox couple. uchile.cl For this compound, the first step of its electroreduction would be the formation of the this compound radical anion.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Nitrobenzoic acid |

| Acetic acid |

| 1-(4-Nitrophenyl)propane-1,2-diol |

| Sodium borohydride |

| 3-Nitroacetophenone |

| 1-(3-Nitrophenyl)ethanol |

| o-Phenylenediamine |

| 2-Methyl-3-(4-nitrophenyl)quinoxaline |

| 4-Aminoacetophenone |

| 1-(4-Aminophenyl)propane-1,2-dione |

| Tin(II) chloride |

Aromatic Substitution Reactions

The reactivity of the aromatic ring in this compound towards substitution reactions is largely controlled by the presence of the nitro (NO₂) group. This group is a powerful deactivator and meta-director for electrophilic aromatic substitution (EAS) reactions. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr).

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring. However, the nitro group withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. Any substitution that does occur is directed to the meta position relative to the nitro group.

In contrast, the electron-withdrawing nitro group stabilizes the negative charge that develops in the intermediate of a nucleophilic aromatic substitution (SNAr) reaction. sigmaaldrich.comresearchgate.net This intermediate, known as a Meisenheimer complex, is a key species in the SNAr mechanism. For a nucleophile to displace a leaving group on the aromatic ring, the ring must be "activated" by strongly electron-withdrawing groups, such as the nitro group. sigmaaldrich.com While specific studies on the aromatic substitution reactions of this compound are not extensively detailed in available research, the principles of SNAr suggest that if a suitable leaving group were present at the ortho or para positions, the compound would be highly susceptible to nucleophilic attack. researchgate.net

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for this compound primarily involves studying its key transformations, which are centered on the reactivity of the 1,2-dione moiety.

Detailed Mechanistic Pathways for Key Transformations

A quintessential transformation for α-dicarbonyl compounds, including this compound, is the condensation reaction with ortho-diamines to form quinoxalines. The reaction of this compound with a compound like o-phenylenediamine is expected to yield 2-methyl-3-(4-nitrophenyl)quinoxaline. This type of reaction is a cornerstone in the synthesis of various heterocyclic systems. nih.govresearchgate.net

The mechanistic pathway for this transformation proceeds through a two-step condensation and cyclization process:

Initial Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound. This forms a tetrahedral intermediate known as a hemiaminal.

Dehydration and Imine Formation: The hemiaminal intermediate is unstable and readily loses a molecule of water to form an imine (a compound containing a carbon-nitrogen double bond).

Intramolecular Cyclization: The second amino group of the diamine then attacks the remaining carbonyl carbon in an intramolecular fashion. This ring-closing step forms a second hemiaminal-like intermediate.

Final Dehydration: A final dehydration step occurs, where the newly formed hydroxyl group is eliminated along with a proton from the adjacent nitrogen, resulting in the formation of the stable, aromatic quinoxaline ring system.

This sequence of nucleophilic attack, dehydration, and cyclization is a well-established mechanism for the formation of quinoxalines from 1,2-dicarbonyl precursors.

Role of Intermediates and Transition States

The reaction mechanism for the formation of quinoxalines from this compound involves several key intermediates and transition states that govern the reaction's kinetics and outcome.

Intermediates: The primary intermediates in this reaction are the hemiaminal and the subsequent imine derivative.

| Intermediate | Description | Role in Mechanism |

| Hemiaminal | A tetrahedral species formed from the nucleophilic attack of an amine on a carbonyl group. It contains both an amine and a hydroxyl group attached to the same carbon. | The initial product of the condensation step; it is typically unstable and precedes dehydration. |

| Imine | A compound containing a carbon-nitrogen double bond, formed after the dehydration of the hemiaminal. | A more stable intermediate that facilitates the subsequent intramolecular cyclization required to form the final heterocyclic ring. |

Transition States: Each step in the mechanistic pathway proceeds through a high-energy transition state.

Transition State 1 (TS1): Associated with the initial nucleophilic attack of the amine on the carbonyl carbon. The geometry of this state involves the partial formation of the new carbon-nitrogen bond and partial breaking of the carbon-oxygen pi bond.

Transition State 2 (TS2): Corresponds to the proton transfer steps required for the elimination of water. These are often low-barrier transitions facilitated by solvent or trace acid/base catalysts.

Transition State 3 (TS3): The transition state for the intramolecular ring-closing step, where the second amino group attacks the remaining carbonyl. The geometry must allow for the proximity of the reacting groups.

Transition State 4 (TS4): Associated with the final dehydration step to form the aromatic quinoxaline ring. This is often the rate-determining step as it involves the loss of a stable molecule (water) and the formation of the highly stable aromatic system.

The presence of the 4-nitrophenyl group can influence the stability of these intermediates and transition states. The electron-withdrawing nature of the nitro group makes the adjacent carbonyl carbon more electrophilic, potentially accelerating the initial nucleophilic attack.

Structural Analysis and Characterization of 1 4 Nitrophenyl Propane 1,2 Dione

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the electronic and bonding environments within the molecule.

While experimental NMR spectra for 1-(4-Nitrophenyl)propane-1,2-dione are not widely available in the surveyed literature, the expected resonances can be predicted based on the chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals corresponding to the methyl protons and the aromatic protons. The aromatic region would be characteristic of a 1,4-disubstituted benzene (B151609) ring, exhibiting a distinct AA'BB' system.

Methyl Protons (H-3): A singlet is expected for the three equivalent protons of the methyl group, likely appearing in the range of δ 2.0-2.5 ppm.

Aromatic Protons: The four protons on the nitrophenyl ring are chemically non-equivalent. The protons ortho to the electron-withdrawing nitro group (H-c) are expected to be deshielded and appear as a doublet at a higher chemical shift (downfield) compared to the protons ortho to the dione (B5365651) substituent (H-b), which would also appear as a doublet.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 (CH₃) | ~2.4 | Singlet (s) |

| H-b (Aromatic) | ~8.1 | Doublet (d) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to display nine distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbons and the carbons of the nitrophenyl group are expected to be the most downfield signals.

Carbonyl Carbons (C-1, C-2): Two signals are expected in the highly deshielded region, typically δ 190-200 ppm.

Methyl Carbon (C-3): A signal for the methyl carbon is anticipated in the aliphatic region, around δ 25-30 ppm.

Aromatic Carbons: Four signals are predicted for the aromatic ring. The carbon atom attached to the nitro group (C-f) and the carbon attached to the dione group (C-d) would be the most deshielded among the aromatic carbons.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (CH₃) | ~27 |

| C-e (Aromatic CH) | ~124 |

| C-d (Aromatic CH) | ~130 |

| C-g (Aromatic C-NO₂) | ~140 |

| C-f (Aromatic C-C=O) | ~151 |

| C-2 (C=O) | ~194 |

An experimental IR spectrum for this compound has not been identified in the reviewed literature. However, the characteristic absorption frequencies can be predicted based on its functional groups. The spectrum would be dominated by strong absorptions from the carbonyl and nitro groups.

Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Diketone) | Stretch | 1730-1710 and 1715-1695 |

| NO₂ (Nitro) | Asymmetric Stretch | 1550-1510 |

| NO₂ (Nitro) | Symmetric Stretch | 1360-1320 |

| C=C (Aromatic) | Stretch | 1605-1580 |

| C-H (Aromatic) | Stretch | 3100-3000 |

Detailed experimental UV-Vis spectral data for this compound is not readily found. The electronic spectrum of this compound is expected to be characterized by contributions from the nitrophenyl chromophore and the α-dicarbonyl group. Strong absorptions corresponding to π→π* transitions within the nitrophenyl system are anticipated, likely below 300 nm. Weaker n→π* transitions associated with the carbonyl groups would be expected at longer wavelengths, potentially appearing as a shoulder on the main absorption band.

High-resolution mass spectrometry is crucial for confirming the elemental composition of a molecule. The monoisotopic mass of this compound (C₉H₇NO₄) is 193.0375 Da. uni.lu While experimental mass spectra are not available, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts. uni.lu

Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 194.04478 | 136.6 |

| [M+Na]⁺ | 216.02672 | 143.7 |

| [M-H]⁻ | 192.03022 | 140.6 |

| [M+K]⁺ | 232.00066 | 138.9 |

Data sourced from PubChemLite. uni.lu

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses. Initial fragmentation could include the loss of the nitro group (NO₂, 46 Da) or a nitro radical (NO₂, 46 Da). Cleavage of the α-dicarbonyl system could lead to the formation of acylium ions, such as the p-nitrobenzoyl cation (m/z 150) following the loss of the acetyl radical (•COCH₃, 43 Da), or the acetyl cation (m/z 43) following the loss of the p-nitrobenzoyl radical.

Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. Therefore, no experimental data on its unit cell parameters, space group, or solid-state packing arrangement is available at this time.

Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H...O Hydrogen Bonds)

The crystal structure of this compound is expected to be significantly influenced by a variety of intermolecular forces. The primary interactions would likely involve the polar nitro and dicarbonyl groups. The nitro group, with its partial positive charge on the nitrogen and partial negative charges on the oxygens, is a strong hydrogen bond acceptor. Similarly, the oxygen atoms of the two carbonyl groups in the dione moiety are also potent hydrogen bond acceptors.

Given the presence of aromatic and aliphatic C-H bonds, it is highly probable that the crystal packing is stabilized by a network of weak C-H...O hydrogen bonds. These interactions would involve the hydrogen atoms of the phenyl ring and the methyl group acting as donors, and the oxygen atoms of the nitro and carbonyl groups acting as acceptors.

A pertinent example can be drawn from the crystal structure of a closely related compound, 1-(4-Chlorophenyl)-3-(2-nitrophenyl)propane-1,2-dione . In this molecule, C-H...O interactions play a crucial role in stabilizing the crystal lattice. It is reasonable to hypothesize that this compound would exhibit similar packing motifs, where these directional interactions guide the three-dimensional arrangement of the molecules.

| Interaction Type | Potential Donor | Potential Acceptor |

| C-H...O Hydrogen Bond | Phenyl C-H, Methyl C-H | Carbonyl Oxygen, Nitro Oxygen |

| π-π Stacking | 4-Nitrophenyl ring | 4-Nitrophenyl ring |

This table illustrates the potential intermolecular interactions in this compound based on its functional groups.

Dihedral Angle Analysis and Conformational Preferences

In related aryl α-diketones, the two carbonyl groups are typically not coplanar. The repulsion between the lone pairs of the oxygen atoms and steric hindrance often lead to a twisted conformation. For this compound, the dihedral angle between the two C=O groups would likely be significant.

The orientation of the 4-nitrophenyl ring relative to the dione fragment is another critical conformational parameter. Steric hindrance between the ortho hydrogens of the phenyl ring and one of the carbonyl oxygens would influence this dihedral angle. In the analogous structure of 1-(4-Chlorophenyl)-3-(2-nitrophenyl)propane-1,2-dione , a dihedral angle of 9.03(1)° is observed between the mean planes of the two benzene rings, indicating a nearly coplanar arrangement is possible. However, in the case of this compound, the rotation around the C(phenyl)-C(carbonyl) bond would be a key factor.

The terminal methyl group also has rotational freedom around the C-C single bond. The preferred conformation would likely be one that minimizes steric clashes with the adjacent carbonyl group.

| Dihedral Angle | Description | Expected Influence |

| O=C-C=O | Torsion between the two carbonyl groups | Likely non-planar to minimize repulsion. |

| C(phenyl)-C(carbonyl) | Rotation of the phenyl ring relative to the dione | Influenced by steric hindrance and electronic effects. |

| C(dione)-C(methyl) | Rotation of the methyl group | Staggered conformation to minimize steric strain. |

This table outlines the key dihedral angles and the factors influencing the conformational preferences of this compound.

Theoretical and Computational Chemistry Studies on 1 4 Nitrophenyl Propane 1,2 Dione

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable in understanding the molecular properties of 1-(4-nitrophenyl)propane-1,2-dione. These computational methods provide deep insights into the electronic structure, reactivity, and spectroscopic characteristics of the molecule.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. youtube.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G**), are utilized to determine its optimized molecular geometry, including bond lengths and angles. researchgate.netmdpi.com These calculations reveal the spatial arrangement of atoms that corresponds to the lowest energy state of the molecule.

The electronic structure analysis also involves examining the distribution of electron density. In molecules like this compound, the presence of electronegative oxygen and nitrogen atoms, along with the π-system of the phenyl ring, creates distinct regions of high and low electron density. researchgate.netmdpi.com This distribution is fundamental to understanding the molecule's polarity, stability, and sites susceptible to chemical attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. pearson.comnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. numberanalytics.comresearchgate.net A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity and lower stability. numberanalytics.com For this compound, the presence of the electron-withdrawing nitro group and the conjugated system influences the energies of these frontier orbitals. The analysis of the spatial distribution of HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively. For instance, regions with a high concentration of the LUMO are prone to attack by nucleophiles.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

| Reactivity Descriptor | Formula | Description |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity Index (ω) | ω = μ2 / 2η (where μ ≈ -χ) | Quantifies the ability of a species to accept electrons. |

This table provides a summary of key global reactivity descriptors calculated from HOMO and LUMO energies.

Molecular Electrostatic Potential (ESP) Surfaces

Molecular Electrostatic Potential (ESP) surfaces are visual representations of the electrostatic potential mapped onto the electron density surface of a molecule. These surfaces are instrumental in predicting the reactive behavior of a molecule by illustrating its charge distribution. The ESP map uses a color spectrum to denote different potential values, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the ESP surface would highlight the electronegative oxygen atoms of the dione (B5365651) and nitro groups as regions of high negative potential (red or yellow), making them likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the phenyl ring and the propane (B168953) backbone would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are also employed to predict various spectroscopic parameters for this compound. These theoretical predictions are crucial for interpreting experimental spectra and confirming the molecular structure.

For instance, theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of the molecule. researchgate.netmdpi.com By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. This computed spectrum can then be compared with the experimental one, aiding in the assignment of vibrational modes to specific functional groups within the molecule, such as the C=O stretching of the dione group and the N-O stretching of the nitro group. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule. researchgate.net

Keto-Enol Tautomerism Investigations

Tautomerism is a phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the relative position of one atomic nucleus, which is generally hydrogen. For this compound, the investigation of keto-enol tautomerism is crucial for understanding its reactivity and stability.

Energetics and Equilibria of Tautomeric Forms

This compound can exist in equilibrium between its diketo form and two possible enol forms. The stability and equilibrium between these tautomers can be investigated computationally.

Computational studies, often using DFT methods, can calculate the relative energies of the different tautomeric forms in the gas phase and in various solvents. orientjchem.org These calculations help to determine which tautomer is the most stable under specific conditions. Factors such as intramolecular hydrogen bonding in the enol form and the polarity of the solvent play a significant role in determining the position of the equilibrium. orientjchem.orgresearchgate.net Polar solvents may stabilize the more polar tautomer, thereby shifting the equilibrium. orientjchem.org The activation energy for the interconversion between the keto and enol forms can also be calculated, providing insight into the kinetics of the tautomerization process.

| Tautomeric Form | Key Structural Feature | Relative Stability Factors |

| Diketo | Two adjacent carbonyl groups (C=O) | Polarity, potential for dipole-dipole interactions. |

| Enol 1 | Hydroxyl group (-OH) adjacent to a C=C double bond | Potential for intramolecular hydrogen bonding, conjugation. |

| Enol 2 | Hydroxyl group (-OH) at the other carbonyl position | Potential for intramolecular hydrogen bonding, conjugation. |

This table outlines the key features of the possible tautomeric forms of this compound.

Activation Energy Barriers for Tautomeric Interconversion

The tautomeric interconversion between the diketo form and its corresponding enol tautomers is a fundamental process in the chemistry of this compound. This process involves the migration of a proton from the methyl group to one of the carbonyl oxygens, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. The energy required to overcome this transformation is known as the activation energy barrier.

The presence of the electron-withdrawing nitro group in this compound is expected to influence this energy barrier by affecting the acidity of the α-protons and the stability of the resulting enol form.

Table 1: Illustrative Activation Energy Barriers for Tautomeric Interconversion of a Model β-Diketone

| Tautomeric Process | Computational Method | Calculated Activation Energy (kcal/mol) |

| Keto to Enol | DFT/B3LYP | 30.61 (in gas phase) |

| Enol to Keto | DFT/B3LYP | 48.50 (in gas phase) |

Note: The data in this table is based on a representative β-diketone, 3-phenyl-2,4-pentanedione, and is intended to be illustrative of the typical energy scales involved. Specific values for this compound would require dedicated computational studies. google.com

Solvent Effects on Tautomeric Preferences (Implicit and Explicit Solvation Models)

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment. Computational chemistry models this influence using both implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, while explicit models involve the inclusion of individual solvent molecules in the calculation.

For β-dicarbonyl compounds, a general trend observed is that polar solvents tend to stabilize the diketo tautomer more than the enol tautomer. google.com This is attributed to the larger dipole moment of the diketo form. In contrast, nonpolar solvents favor the enol form, which can be stabilized by a strong intramolecular hydrogen bond.

Table 2: Expected Tautomeric Preference of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Expected Dominant Tautomer | Rationale |

| Cyclohexane | 2.0 | Enol | Nonpolar solvent, favors intramolecularly hydrogen-bonded enol form. |

| Chloroform | 4.8 | Enol | Moderately polar, still allows for significant enol stabilization. |

| Acetone | 20.7 | Diketo | Polar aprotic solvent, destabilizes intramolecular H-bond, favors more polar keto form. |

| Water | 80.1 | Diketo | Highly polar protic solvent, strongly solvates the diketo form and disrupts the intramolecular H-bond. |

Note: This table represents the expected behavior based on general principles of tautomerism in β-diketones. The precise equilibrium constants would need to be determined experimentally or through specific computational studies.

Intramolecular Hydrogen Bonding in Enolic Forms

The enol tautomers of this compound are stabilized by the formation of a six-membered pseudo-aromatic ring through an intramolecular hydrogen bond. This hydrogen bond forms between the hydroxyl proton and the oxygen atom of the remaining carbonyl group. This type of interaction is often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), which is characterized by its significant strength and the delocalization of π-electrons within the chelate ring.

Theoretical calculations are a powerful tool for characterizing these hydrogen bonds. Parameters such as the H···O bond distance, the O-H···O bond angle, and the calculated vibrational frequencies of the O-H stretch can provide quantitative measures of the hydrogen bond strength. For related compounds, these studies have shown that the intramolecular hydrogen bond is a key factor in the stabilization of the enol form. rsc.org

The electron-withdrawing 4-nitrophenyl group is expected to influence the strength of this hydrogen bond. By withdrawing electron density, it can increase the acidity of the enolic proton, potentially leading to a stronger and shorter hydrogen bond. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical point of the hydrogen bond, providing further insight into its nature and strength.

Table 3: Typical Calculated Parameters for Intramolecular Hydrogen Bonds in Enol Forms of β-Diketones

| Parameter | Typical Calculated Value | Significance |

| H···O distance | 1.6 - 1.8 Å | Shorter distance indicates a stronger bond. |

| O-H···O angle | 140 - 160° | Closer to 180° suggests stronger, more linear bonding. |

| O-H stretching frequency | 2500 - 3200 cm⁻¹ (red-shifted) | A larger shift to lower frequency indicates a stronger H-bond. |

| Hydrogen bond energy | 10 - 20 kcal/mol | Quantifies the stabilization provided by the H-bond. |

Note: These values are representative of typical β-diketone enols and are for illustrative purposes. Specific calculations are required for this compound.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the time-dependent behavior and accessible shapes of a molecule. For a flexible molecule like this compound, these methods can provide insights into the rotational barriers around single bonds, the preferred conformations in different environments, and the dynamic fluctuations of the molecular structure.

A key aspect of the conformational landscape of this compound is the rotation around the bond connecting the phenyl ring and the dicarbonyl moiety, as well as the bond between the two carbonyl carbons. The preferred orientation of the phenyl ring with respect to the dicarbonyl plane will be determined by a balance of steric effects and electronic conjugation.

While specific molecular dynamics or detailed conformational analysis studies on this compound are not prominent in the current literature, such studies would be invaluable. They could, for example, elucidate the conformational changes that accompany the tautomeric interconversion and how solvent molecules interact with different parts of the molecule over time. MD simulations of the compound in a solvent box would reveal the dynamic nature of the solute-solvent interactions and their role in stabilizing particular conformations or tautomers.

Derivatives and Analogues of 1 4 Nitrophenyl Propane 1,2 Dione: Synthesis and Research Applications

Synthesis of Substituted 1-(4-Nitrophenyl)propane-1,2-dione Analogues

The structural framework of this compound allows for targeted modifications at two primary sites: the aromatic ring and the alkyl dione (B5365651) chain. These alterations are crucial for fine-tuning the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

Alterations to the Alkyl Dione Chain

Modifications to the propane-1,2-dione side chain of this compound represent another avenue for creating structural analogues. While direct alterations of this specific chain are not extensively documented in publicly available research, studies on related dione structures provide insights into potential synthetic pathways.

For example, the synthesis of 1-(4-nitrophenyl)-3-phenyl-1,3-propanedione demonstrates the construction of a related β-dicarbonyl compound. nih.govsigmaaldrich.com This highlights the possibility of synthesizing analogues with different substituents at the third position of the propane (B168953) chain. The core structure of this compound itself is a dicarbonyl compound, and its reactivity could be harnessed for further modifications. sigmaaldrich.comfishersci.nluni.lubldpharm.comchemicalbook.com

Formation of Chiral Derivatives and Enantioselective Synthesis

The introduction of chirality into the derivatives of this compound has been a significant focus of research, leading to the development of enantiomerically pure compounds with important applications, particularly in asymmetric synthesis and medicinal chemistry.

Amino Alcohol Derivatives (e.g., 1-(4-nitrophenyl)propane-1,3-diol derivatives)

A prominent class of chiral derivatives is the amino alcohols, particularly the diastereomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (B85940). These compounds are crucial intermediates in the synthesis of various biologically active molecules.

The (1R,2R)- and (1S,2S)- enantiomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol are well-characterized compounds. fishersci.nlarabjchem.orgcphi-online.comechemi.comsigmaaldrich.com For instance, (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, also known as chloramphenicol (B1208) base, is a key precursor. sigmaaldrich.com The enantioselective synthesis of such 1,2-amino alcohols is a topic of considerable interest, with methods being developed to control the stereochemistry of the newly formed chiral centers. nih.govnih.govorganic-chemistry.org These syntheses often involve the stereocontrolled reduction of a ketone or the addition of a nitrogen-containing nucleophile to a carbonyl group.

The (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol has been utilized in the synthesis of (4S,5S)-(-)-isocytoxazone. echemi.comnih.govchemicalbook.com This demonstrates the utility of these chiral building blocks in the construction of complex heterocyclic systems.

Table 2: Properties of Chiral Amino Alcohol Derivatives

| Compound Name | CAS Number | Molecular Formula | Chirality | Reference |

| (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol | 716-61-0 | C₉H₁₂N₂O₄ | (1R,2R) | sigmaaldrich.comfishersci.nlarabjchem.orgcphi-online.com |

| (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol | 2964-48-9 | C₉H₁₂N₂O₄ | (1S,2S) | echemi.comsigmaaldrich.comnih.govchemicalbook.com |

Hydrazinylidene Derivatives

The reaction of the dione functionality in this compound and its analogues with hydrazine (B178648) derivatives provides a pathway to hydrazinylidene compounds. These derivatives have been investigated for their structural properties and as intermediates in the synthesis of other molecules.

A notable example is the synthesis of 1-chloro-1-[(4-nitrophenyl)hydrazinylidene]propan-2-one. nih.gov This compound is prepared by the reaction of a diazonium salt of 4-nitroaniline (B120555) with methyl 2-chloro-3-oxobutanoate. nih.gov The resulting hydrazonoyl chloride is a useful intermediate for the synthesis of pyrazoles and other heterocycles. nih.gov The structure of this compound reveals a nearly planar arrangement of the non-hydrogen atoms and the presence of intermolecular hydrogen bonding. nih.gov

The synthesis of other nitrophenyl hydrazone derivatives has also been reported, often through the condensation of a carbonyl compound with a substituted hydrazine. nih.gov These reactions are often straightforward and provide a diverse range of products with potential applications in various fields of chemical research.

Cyclization and Heterocycle Formation from this compound

The 1,2-dicarbonyl moiety of this compound is a reactive functional group that can participate in a variety of cyclization reactions to form heterocyclic compounds. These reactions are of significant interest as they provide access to complex molecular architectures that are often found in biologically active molecules and functional materials.

One of the most common applications of α-dicarbonyl compounds is in the synthesis of pyrazoles. The reaction of a 1,2-dione with hydrazine or a substituted hydrazine typically leads to the formation of a pyrazole (B372694) ring. nih.govorganic-chemistry.org While specific examples starting directly from this compound are not extensively detailed, the general reactivity pattern suggests its suitability as a precursor for nitrophenyl-substituted pyrazoles. For instance, research has shown the synthesis of pyrazole derivatives from the cyclocondensation of diketones with hydrazines. nih.gov

Furthermore, 1,2-dicarbonyl compounds are known precursors for the synthesis of quinoxalines through condensation with ortho-phenylenediamines. The resulting quinoxaline (B1680401) derivatives can be further oxidized to form quinoxaline 1,4-dioxides, a class of compounds with known chemotherapeutic potential. nih.gov

The versatility of dione compounds in heterocyclic synthesis is further exemplified by their use in the preparation of chromene and thiazole (B1198619) derivatives. For example, cyclohexane-1,4-dione has been used as a starting material for the synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives. nih.gov Although a different dione, this illustrates the potential of dicarbonyl compounds to undergo cyclization reactions to form a variety of heterocyclic systems. The synthesis of isoxazole (B147169) and pyrimidine (B1678525) derivatives from chalcones, which are α,β-unsaturated ketones, also highlights the broader utility of carbonyl compounds in generating heterocyclic structures. researchgate.net

Comparative Studies of Reactivity and Structure among Derivatives

The reactivity and structural characteristics of derivatives of this compound are influenced by the nature and position of substituents on the aromatic ring and modifications to the dione moiety. While comprehensive comparative studies on a homologous series of these derivatives are not extensively documented, analysis of related compounds and specific examples provides insights into these aspects.

The introduction of additional functional groups can significantly alter the chemical behavior of the parent compound. For instance, the synthesis of 1-(2′,4′-dihydroxy-5-nitrophenyl)-3-(pyridin-3-yl)-propane-1,3-dione highlights how the core structure can be modified. In this derivative, the β-diketone can act as a bidentate ligand, coordinating with transition metals through the keto-enol system. This demonstrates that the dione functionality is a key reactive center, capable of forming stable complexes with metal ions. researchgate.net

The reactivity of the propane-1,2-dione unit is also evident in its synthetic transformations. For example, α,β-unsaturated ketones (chalcones) derived from related structures, such as 1,3-bis(4-nitrophenyl)prop-2-en-1-one, readily undergo cyclization reactions with reagents like hydroxylamine, hydrazine hydrate, urea, and thiourea (B124793) to form various heterocyclic compounds, including isoxazoles, pyrazolines, and pyrimidines. researchgate.net These reactions underscore the electrophilic nature of the carbonyl carbons and the potential for developing a diverse range of derivatives.

The position of the nitro group on the phenyl ring is a critical determinant of reactivity, as demonstrated in studies of other nitrophenyl compounds. For instance, the photochemistry of 4-(2-nitrophenyl)-1,4-dihydropyridines shows a stark difference in reactivity compared to their 3-nitrophenyl isomers. The 2-nitro derivatives undergo an efficient intramolecular electron and proton transfer, leading to a specific rearrangement product with a relatively high quantum yield. In contrast, the 3-nitrophenyl analog is significantly less reactive under the same conditions. nih.gov This suggests that the relative positioning of the nitro group and the reactive side chain plays a crucial role in directing the reaction pathway, a principle that can be extended to derivatives of this compound.

Furthermore, the general reactivity of nitroaromatic compounds indicates that the nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution and influencing the acidity of adjacent protons. It can also serve as a leaving group in certain reactions. mdpi-res.com These inherent properties of the nitro group will undoubtedly modulate the reactivity of any derivative of this compound.

Below is a table summarizing some of the mentioned derivatives and analogues, highlighting their key features.

| Compound Name | Key Structural Feature/Modification | Notable Reactivity/Property |

| 1-(2′,4′-dihydroxy-5-nitrophenyl)-3-(pyridin-3-yl)-propane-1,3-dione | Dihydroxy and pyridinyl substitution | Acts as a bidentate ligand for metal complexes researchgate.net |

| Isoxazole, pyrazoline, and pyrimidine derivatives | Formed from cyclization of related chalcones | Demonstrates reactivity of the dione moiety researchgate.net |

| Tetrahydroisoquinolines with a 4-nitrophenyl group | Complex heterocyclic derivatives | Provides insight into conformational structures nih.gov |

| 4-(2-Nitrophenyl)-1,4-dihydropyridines | Isomeric comparison with 3-nitrophenyl derivative | Shows significant difference in photochemical reactivity based on nitro group position nih.gov |

| 1,3-bis-(4-Nitro-phenyl)-propane-1,3-dione | Second nitrophenyl group | Analogue for structural and reactivity comparison sigmaaldrich.com |

| 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione | Phenyl group instead of methyl group | Analogue for structural and reactivity comparison chemicalbook.com |

Advanced Applications of 1 4 Nitrophenyl Propane 1,2 Dione in Academic Research

Role as Chiral Building Blocks in Asymmetric Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and chemical research, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. Prochiral molecules, which can be converted into chiral products, are therefore highly valuable. 1-(4-Nitrophenyl)propane-1,2-dione serves as an excellent prochiral substrate for creating stereogenic centers through asymmetric reduction.

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are among the most efficient methods for preparing enantiomerically enriched chiral diols and α-hydroxy ketones from diketones. sioc-journal.cn The 1,2-dicarbonyl motif of this compound is an ideal target for these reactions.

Detailed Research Findings:

Asymmetric Reduction to Chiral Diols: The reduction of both carbonyl groups in a 1,2-diketone using a chiral catalyst can generate up to two new stereocenters, leading to the formation of chiral 1,2-diols. Ruthenium-based catalysts are often employed for the asymmetric transfer hydrogenation of 1,2-diketones, yielding diols with high enantiomeric excess (>99% ee) and diastereoselectivity. nih.gov Applying this methodology to this compound would produce chiral 1-(4-nitrophenyl)propane-1,2-diol, a valuable synthon for more complex molecules. The specific stereoisomer obtained can be controlled by the chirality of the catalyst used.

Regioselective Reduction to Chiral α-Hydroxy Ketones: It is also possible to selectively reduce only one of the two carbonyl groups. This "desymmetrization" process yields a chiral α-hydroxy ketone, another important class of building block. sioc-journal.cn This has been achieved with high regioselectivity and enantioselectivity in diketones where one carbonyl is more sterically hindered or electronically differentiated. nih.gov The resulting chiral α-hydroxy ketones are precursors for a wide range of organic transformations.

While direct asymmetric reduction of this compound is not extensively documented, the principle is well-established for the 1,2-diketone class. sioc-journal.cnnih.gov Furthermore, the closely related compound (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a key chiral intermediate in the synthesis of the antibiotic Chloramphenicol (B1208), underscoring the importance of nitrophenyl-substituted propane (B168953) backbones in the synthesis of bioactive chiral molecules. chemicalbook.comsigmaaldrich.com

Intermediates in Complex Organic Molecule Synthesis

The dual carbonyl functionality of 1,2-diketones makes them exceptionally useful intermediates for the construction of complex organic molecules, particularly heterocyclic systems. nih.govnih.gov Heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. acs.org

Detailed Research Findings: this compound can undergo condensation reactions with a variety of binucleophiles to form diverse heterocyclic rings. nih.gov The most prominent application is in the synthesis of quinoxalines.

Quinoxaline (B1680401) Synthesis: Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The classical and most direct synthesis involves the condensation of a 1,2-diketone with an aromatic 1,2-diamine, such as o-phenylenediamine (B120857). nih.govnih.gov The reaction of this compound with o-phenylenediamine yields 2-methyl-3-(4-nitrophenyl)quinoxaline. This reaction is often catalyzed by acids or, in modern methods, by reusable heterogeneous catalysts under mild, room-temperature conditions. nih.gov The versatility of this reaction allows for the creation of a large library of quinoxaline derivatives by varying the substituents on the diamine partner.

Table 2: Potential Heterocyclic Systems from this compound

| Binucleophile Reagent | Resulting Heterocyclic Core |

|---|---|

| o-Phenylenediamine | Quinoxaline |

| Urea / Thiourea (B124793) | Imidazole-2-one / Imidazole-2-thione |

| Hydrazine (B178648) | Pyridazine |

The use of 1,2-diketones as versatile building blocks is a recurring theme in organic synthesis, enabling access to medicinally relevant scaffolds through highly modular and efficient multicomponent reactions. acs.org

Utilization in Supramolecular Chemistry as Ligands

In supramolecular chemistry, ligands are used to bind metal ions, forming coordination complexes with specific geometries and properties. The 1,2-diketone functional group is an effective bidentate chelating agent, capable of coordinating to a metal center through the lone pairs of its two adjacent oxygen atoms. nih.gov

Detailed Research Findings: this compound can act as a bidentate O,O'-donor ligand to form stable chelate rings with a variety of transition metals and lanthanides. nih.govmdpi.com

Formation of Metal Complexes: The reaction of 1,2-diketones with metal salts (e.g., acetates or halides) leads to the formation of metal-diketonate complexes. acs.org For this compound, coordination to a metal ion like Copper(II), Nickel(II), or Cobalt(II) would result in a five-membered chelate ring. The properties of the resulting complex, such as its color, magnetism, and catalytic activity, are determined by both the metal ion and the ligand structure.

Influence of the Nitrophenyl Group: The electron-withdrawing nitro group on the phenyl ring influences the electronic properties of the diketone system, which in turn affects the stability and reactivity of the metal complex. These complexes can have applications in catalysis or as building blocks for more complex supramolecular structures like metal-organic frameworks (MOFs). The general utility of diketones as ligands is well-demonstrated in the formation of luminescent lanthanide complexes and in the development of new polymerization catalysts. mdpi.comacs.org

Precursors for Specialty Chemicals and Materials

The unique combination of a nitro group and a diketone moiety allows this compound to serve as a precursor for specialty chemicals and functional materials. nih.govacs.org

Detailed Research Findings:

Synthesis of Azo Dyes: The aromatic nitro group is a versatile functional handle that can be readily transformed. A key transformation is its chemical or catalytic reduction to an amino group (-NH₂), converting the molecule to 1-(4-aminophenyl)propane-1,2-dione. This reduction can be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation. The resulting aromatic amine is a classic precursor for azo dyes. Through a two-step process known as diazotization followed by azo coupling, the amine can be converted into a highly colored azo compound. semanticscholar.org

Diazotization: The amino group is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component (e.g., a phenol (B47542) or an aniline) to form the final azo dye. The diketone functionality would remain in the final structure, potentially modulating the dye's color and properties.

Polymer and Materials Synthesis: 1,2-diketones can be used in the synthesis of polymers. For example, condensation reactions with diamines can lead to the formation of polyquinoxalines, a class of high-performance polymers known for their thermal stability. Furthermore, the diketone moiety can be used to synthesize complex ligands for nickel precatalysts used in ethylene (B1197577) polymerization, demonstrating its role in creating materials with controlled and improved properties. acs.org

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

While classical methods for the synthesis of aryl-1,2-diones exist, there is a significant opportunity for the development of more efficient, selective, and sustainable synthetic protocols for 1-(4-nitrophenyl)propane-1,2-dione. Current research efforts are moving beyond traditional oxidation of α-hydroxy ketones or direct oxidation of methylene (B1212753) ketones, which can suffer from harsh conditions and limited substrate scope.

Future synthetic strategies are expected to focus on innovative catalytic systems. One promising avenue is the exploration of metal-catalyzed cross-coupling reactions. For instance, a zinc-mediated reductive coupling of readily available aryl methyl ketones could provide a direct and atom-economical route to diaryl 1,2-dicarbonyl compounds, a methodology that could be adapted for the synthesis of this compound. acs.org The development of one-pot procedures that combine C-C bond formation with subsequent oxidation will also be a key area of research.

| Proposed Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Oxidation of 4'-Nitropropiophenone | Direct conversion, potentially milder conditions. | Screening of catalyst systems (e.g., Selenium dioxide, copper(II) salts). |

| Reductive Coupling Methodologies | Utilization of simple starting materials. | Adaptation of methods like Zn-mediated coupling for this specific substrate. acs.org |

| C-H Functionalization | High atom economy, direct access from simple precursors. | Development of regioselective C-H oxidation methods. |

Exploration of Uncharted Reactivity Profiles

The dicarbonyl moiety in this compound presents a rich playground for exploring new chemical transformations. The two adjacent carbonyl groups exhibit distinct electronic environments, offering potential for selective reactions. Future studies will likely focus on a detailed investigation of its reactions with a wide array of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents. nih.gov

The differential reactivity of the two carbonyl carbons could be exploited for the regioselective synthesis of complex heterocyclic structures. For example, condensation reactions with various dinucleophiles could lead to the formation of quinoxalines, pyrazines, and other nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry. The presence of the electron-withdrawing nitro group is expected to enhance the electrophilicity of the carbonyl carbons, potentially leading to unique reactivity compared to non-nitrated analogues. ncert.nic.in

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of in situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an emerging trend that holds great promise for studying reactions involving this compound. mt.com

By monitoring reactions in real-time, researchers can identify and characterize transient intermediates, gain insights into reaction kinetics, and elucidate complex reaction pathways. nih.govirdg.org For example, in a condensation reaction, in situ FTIR could track the consumption of the dione (B5365651) and the formation of the heterocyclic product, potentially revealing the presence of key intermediates that would be difficult to isolate and characterize using traditional methods. mt.com This data is invaluable for developing more efficient and selective synthetic protocols.

Computational Design and Virtual Screening of New Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. mdpi.com Future investigations will undoubtedly leverage DFT calculations to predict the geometric, electronic, and spectroscopic properties of this compound and its prospective derivatives. researchgate.netnih.govnih.gov

These computational studies can provide valuable insights into the molecule's reactivity, helping to rationalize experimentally observed outcomes and to predict new reaction pathways. researchgate.net Furthermore, virtual screening of libraries of novel derivatives can be performed to identify candidates with desirable properties for specific applications, such as in materials science or as precursors for biologically active molecules. This in silico approach can significantly accelerate the discovery and development process by prioritizing synthetic efforts on the most promising candidates. nih.govnih.gov

Investigation of Intermolecular Interactions and Crystal Engineering

The presence of both a nitro group and a dicarbonyl moiety makes this compound a fascinating candidate for crystal engineering studies. nih.gov The nitro group is a well-known hydrogen bond acceptor and can participate in various non-covalent interactions, which play a crucial role in determining the solid-state packing of molecules. rsc.orgacs.org

Future research in this area will focus on understanding and controlling the supramolecular assembly of this compound through co-crystallization with other molecules. By systematically studying the intermolecular interactions, it may be possible to design and synthesize new crystalline materials with tailored properties, such as specific optical or electronic characteristics. The Cambridge Structural Database will be an invaluable resource for identifying robust supramolecular synthons involving nitro groups that can guide the design of new co-crystals. acs.org

Integration with Flow Chemistry and Sustainable Synthesis Technologies

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry to enable safer, more efficient, and sustainable manufacturing processes. acs.orgrsc.org The synthesis of nitroaromatic compounds, which can be hazardous to handle in large quantities in batch reactors, is particularly well-suited for flow chemistry. nih.gov

Future work will likely involve the development of continuous flow processes for the synthesis of this compound. nih.govresearchgate.netacs.org Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the risks associated with exothermic reactions or the handling of unstable intermediates. The integration of in-line purification and analysis techniques could lead to fully automated systems for the on-demand synthesis of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 1-(4-Nitrophenyl)propane-1,2-dione, and how is its purity validated?

- Methodological Answer : The compound is often synthesized via oxidative cleavage of substituted alkenes or ketones under acidic or basic conditions. For example, highlights a multi-step pathway involving intermediates like 4-(4-oxohexan-3-yldiene)cyclohexa-2,5-dienone. Purity is validated using HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC). Spectroscopic characterization includes ¹H/¹³C NMR for functional group analysis and FT-IR to confirm carbonyl stretches (~1700 cm⁻¹) .

Q. How is the molecular structure of this compound confirmed using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is employed to determine bond lengths, angles, and intermolecular interactions. demonstrates that the dihedral angle between the aromatic ring and diketone moiety is critical for stability. Hydrogen bonding (C–H⋯O) and π-π stacking interactions are quantified using software like SHELX or OLEX2, with refinement parameters (e.g., R-factor < 0.05) ensuring accuracy .

Q. What role do reaction conditions (e.g., pH, temperature) play in stabilizing intermediates during synthesis?

- Methodological Answer : Basic conditions (e.g., NaOH/EtOH) promote enolate formation, which can stabilize intermediates like semiquinones ( ). Temperature control (60–120°C) is critical to avoid side reactions, as seen in lignin oxidation studies where higher temperatures favor Hibbert ketone derivatives (). Real-time monitoring via GC-MS or in situ IR helps track intermediate stability .

Advanced Research Questions

Q. How can oxidative degradation pathways of this compound be mechanistically studied?

- Methodological Answer : Controlled oxidation with O₂ or metal catalysts (e.g., Cu(II)) under reflux conditions generates intermediates like 4-nitrophenylglyoxylic acid. suggests using LC-QTOF-MS to identify degradation products and isotopic labeling (¹⁸O₂) to trace oxygen incorporation. Computational tools (DFT) model transition states and activation energies for bond cleavage .

Q. What methodologies evaluate the antioxidant potential of metal coordination complexes derived from this compound?

- Methodological Answer : Ligands like 1-(morpholin-4-yl)propane-1,2-dione form complexes with Cu(II) or Ni(II), which are tested for radical scavenging (DPPH/ABTS assays) and superoxide dismutase (SOD) mimicry. details cyclic voltammetry to assess redox activity and EPR spectroscopy to confirm metal-ligand charge transfer .

Q. How do computational methods aid in predicting reaction mechanisms involving this diketone?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic attack at carbonyl groups. and highlight the use of Gaussian or ORCA software to simulate intermediates and compare theoretical/experimental NMR chemical shifts .

Q. What strategies optimize derivatization (e.g., oxime formation) to enhance stability or bioactivity?

- Methodological Answer : Oximes are synthesized by reacting the diketone with hydroxylamine hydrochloride in ethanol (). Stability is assessed via accelerated degradation studies (40°C/75% RH), while bioactivity is tested using enzyme inhibition assays. X-ray crystallography confirms regioselectivity in oxime formation .

Q. Which analytical techniques are most effective for impurity profiling during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.